molecular formula C10H15NO4 B1336638 [(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid CAS No. 158979-29-4

[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid

Cat. No. B1336638
M. Wt: 213.23 g/mol
InChI Key: UFIXSVLNUUDLSE-UHFFFAOYSA-N
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Description

[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid is a chemical compound that is part of a broader class of tert-butoxycarbonyl (Boc) protected amino acids. These compounds are commonly used in peptide synthesis due to the Boc group's ability to protect the amine functionality during reactions that might otherwise cause unwanted side reactions or degradations. The Boc group can be removed under acidic conditions, allowing for the amino acid to be incorporated into peptides or further modified .

Synthesis Analysis

The synthesis of Boc-protected amino acids and related compounds has been extensively studied. A practical synthesis method for a structurally related compound, (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, has been developed, demonstrating the versatility of Boc-protected intermediates in the synthesis of complex molecules such as caspase-1 inhibitors . Additionally, tert-butyl aminocarbonate, a compound used to acylate amines, can be prepared by reacting hydroxylamine with di-tert-butyl dicarbonate, showcasing the reactivity of Boc-protected compounds in acylation reactions .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids typically includes a tert-butyl group attached to an aminocarbonate or amino group, which serves as the protecting group. For example, the molecular structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate shows the presence of zwitterions stabilized by intramolecular hydrogen bonds, which is a common feature in amino acids . The molecular structure is crucial for the stability and reactivity of the compound during synthesis and application in peptide chemistry.

Chemical Reactions Analysis

Boc-protected amino acids undergo various chemical reactions, primarily focused on the protection and deprotection of the amino group. The tert-butylaminoxyl group has been shown to have an electron-withdrawing character, affecting the acid-dissociation equilibria of alpha-substituted acetic acids . This property is essential for understanding the behavior of Boc-protected compounds in different pH environments and can influence the design of synthesis pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group. These compounds are characterized using techniques such as NMR, UV spectroscopy, FTIR, and mass spectroscopy . The optimization of reaction conditions, such as solvent choice, temperature, and Lewis acid presence, is crucial for achieving high yields and purity of the final product . The ability of Boc-protected compounds to acylate amines in both organic and aqueous solutions, and even under acidic conditions, highlights their versatility and utility in synthetic chemistry .

Scientific Research Applications

Quantitative Analysis in Amino Acid and Peptide Derivatives

The tert-butyloxycarbonyl group is commonly used in the quantitative analysis of amino acids and peptides. A study by Ehrlich-Rogozinski (1974) outlines a method where the tert-butyloxycarbonyl group is quantitatively cleaved from N-blocked amino acids and peptides. This process involves the use of perchloric acid solution in acetic acid, which results in the production of protonated amino groups and free perchloric acid. This method is highlighted for its rapid and simple approach, with the same reagent being used for both cleavage and determination of the tert-butyloxycarbonyl derivative (Ehrlich-Rogozinski, 1974).

Polymer Synthesis and Properties

Gao et al. (2003) researched the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives, underwent polymerization to form polymers with specific properties. For instance, one of the polymers exhibited significant specific rotation, suggesting a helical conformation, indicating the potential for creating structured polymers with specific optical properties (Gao, Sanda, & Masuda, 2003).

N-tert-Butoxycarbonyl Protection of Amino Acids

Khalil, Subasinghe, and Johnson (1996) developed an improved method for the N-tert-butoxycarbonyl protection of sterically hindered amino acids. This method utilizes tetramethylammonium hydroxide to solubilize zwitterionic amino acids in acetonitrile, offering a solution to the solubility challenges posed by conventional methods (Khalil, Subasinghe, & Johnson, 1996).

Synthetic Methodology and Chemical Transformation

Yu-huan (2009) discussed the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, providing an insight into the versatility of tert-butoxycarbonyl amino derivatives in complex chemical transformations (Yu-huan, 2009).

Safety And Hazards

While specific safety and hazard information for “[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid” is not available, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h1H,6-7H2,2-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIXSVLNUUDLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437519
Record name F2147-0175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid

CAS RN

158979-29-4
Record name F2147-0175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}acetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Various enzymes shown in the following Table 1 were weighed in amounts shown in the following Table 2, respectively. Then, into the above-mentioned enzyme was added a solution prepared by dissolving 0.1 ml of a 2 M tert-butyl methyl ether solution of N-tert-butoxycarbonyl-propargylglycine ethyl ester into 5 ml of a 100 mM potassium phosphate buffering solution (pH 7.0). The resultant solution was stirred at 40° C. for 20 hours. Then, 6.4 ml of water and 8.6 ml of acetonitrile were added and mixed. The resultant uniform solution was analyzed by HPLC [column: CHIRALCEL OJ-RH, 4.6 mmφ×15 cm (manufactured by Daicel Chemical Industries, Ltd.)], and the yields and enantiomer excess of the resultant optically active N-tert-butoxycarbonyl-propargylglycine and N-tert-butoxycarbonyl-propargylglycine ethyl ester were calculated. The results are shown in Table 2.
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